molecular formula C23H15FN2O5 B2927329 4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-24-0

4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2927329
CAS No.: 618877-24-0
M. Wt: 418.38
InChI Key: XWLBXPFPILLSRN-UHFFFAOYSA-N
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Description

The compound 4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a structurally complex heterocyclic molecule featuring a pyrrol-2(5H)-one core. Key substituents include:

  • 4-Fluorophenyl: A fluorinated aromatic ring that enhances lipophilicity and metabolic stability.
  • 3-Hydroxy: A polar group that may participate in hydrogen bonding or metal coordination.
  • 5-Methylisoxazol-3-yl: A nitrogen-oxygen heterocycle with a methyl substituent, likely influencing solubility and electronic properties.

This compound’s structural diversity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O5/c1-12-10-18(25-31-12)26-20(13-6-8-15(24)9-7-13)19(22(28)23(26)29)21(27)17-11-14-4-2-3-5-16(14)30-17/h2-11,20,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLBXPFPILLSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a benzofuran moiety, a fluorophenyl group, and an isoxazole ring, suggests diverse interactions with biological targets, making it a candidate for medicinal chemistry applications.

The molecular formula of the compound is C20H18FN3O3C_{20}H_{18}FN_{3}O_{3}, with a molecular weight of approximately 367.37 g/mol. The presence of multiple functional groups enhances the compound's potential for varied biological activities.

Synthesis

The synthesis of this compound typically involves reactions between various precursors under controlled conditions. For example, it can be synthesized through the reaction of benzofuran-2-carboxylic acid derivatives with 4-fluorophenyl and 5-methylisoxazole components in an appropriate solvent, often yielding high purity and good yield through crystallization methods.

Anticancer Properties

Preliminary studies indicate that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, benzofuran derivatives have been reported to inhibit cell proliferation and induce apoptosis in human cancer cells. The mechanism may involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression.

Antimicrobial Activity

Compounds containing benzofuran and isoxazole moieties have demonstrated antimicrobial properties. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially through interference with bacterial cell wall synthesis or protein synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Similar derivatives have been shown to reduce markers of inflammation in various models, possibly by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.

Interaction Studies

Interaction studies focusing on the binding affinity of this compound to biological targets such as enzymes or receptors are crucial for understanding its pharmacological profile. Techniques like surface plasmon resonance and molecular docking simulations can elucidate binding mechanisms and affinities.

Case Studies

  • Anticancer Activity : A study investigating a related compound showed significant inhibition of proliferation in breast cancer cell lines, with IC50 values indicating potent activity.
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Mechanism : In a murine model of inflammation, administration of the compound led to a reduction in paw edema and decreased levels of TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-benzofuran-2-carbonyl)Similar fluorophenyl and benzofuran moietiesExhibits potent anticancer properties
5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxySimilar core structureNotable antimicrobial activity
1-[5-(benzylsulfanyl)-1,3,4-thiadiazol]Contains thiadiazole but lacks complex pyrrole structureFocused more on antifungal properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolone Cores

Compound A : 5-[4-(Benzyloxy)-3-methoxyphenyl]-1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one ()

  • Core : Pyrrol-2-one, identical to the target compound.
  • Substituents :
    • Benzyloxy-methoxyphenyl (electron-rich aromatic group).
    • Furylmethyl (oxygen-containing heterocycle).
    • Dihydrobenzofuran carbonyl (saturated benzofuran derivative).
  • Key Differences :
    • Absence of fluorophenyl and isoxazole groups.
    • Benzyloxy and methoxy substituents increase hydrophobicity compared to the target compound’s fluorophenyl group.
  • Implications : The dihydrobenzofuran in Compound A may reduce aromatic stacking efficiency compared to the target compound’s benzofuran-2-carbonyl group .

Compound B: (3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one ()

  • Core : Benzofuran-1(3H)-one fused to a pyrazole.
  • Substituents: Amino-methylpyrazole (basic nitrogen group). Phenyl ring.
  • Key Differences: Fused benzofuran-pyrazole system vs. the target’s pyrrolone-isoxazole arrangement.
  • Implications : The pyrazole in Compound B may offer stronger metal-binding activity than the isoxazole in the target compound .

Halogen-Substituted Analogues

Compound C and D : 4-(4-Chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives ()

  • Core : Thiazole with dihydro-pyrazole and triazole substituents.
  • Substituents :
    • 4-Fluorophenyl (shared with the target compound).
    • Triazole and pyrazole heterocycles.
  • Key Differences :
    • Thiazole core vs. pyrrolone in the target compound.
    • Triazole groups introduce additional nitrogen atoms.
  • Implications :
    • Crystallographic studies show halogen substituents (Cl/F) minimally affect molecular conformation but alter crystal packing .
    • Thiazole cores may confer higher thermal stability compared to pyrrolones.

Functional Group Comparison

Feature Target Compound Compound A Compound B Compound C/D
Core Structure Pyrrol-2(5H)-one Pyrrol-2-one Benzofuran-1(3H)-one Thiazole
Aromatic Groups 4-Fluorophenyl, Benzofuran Benzyloxy-methoxyphenyl Phenyl 4-Fluorophenyl/Chlorophenyl
Heterocyclic Substituents 5-Methylisoxazole Furylmethyl Pyrazole Triazole, Pyrazole
Polar Groups 3-Hydroxy 3-Hydroxy Amino None

Research Findings and Hypotheses

Solubility: The 3-hydroxy group may improve aqueous solubility compared to Compound C/D’s non-polar thiazole derivatives.

Synthetic Challenges : The benzofuran-2-carbonyl moiety likely requires multi-step synthesis, similar to the multicomponent approach in .

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